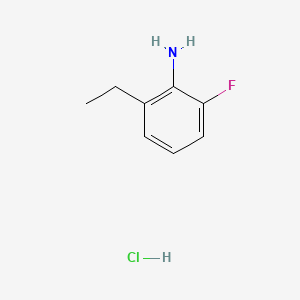
2-Ethyl-6-fluoroanilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-fluoroanilinehydrochloride is an organic compound with the molecular formula C8H10FN·HCl. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by an ethyl group at the 2-position and a fluorine atom at the 6-position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluoroanilinehydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-ethyl-6-fluoronitrobenzene, is synthesized through the nitration of 2-ethylfluorobenzene. This is followed by the reduction of the nitro group to an amino group using reducing agents such as iron powder and hydrochloric acid.
Hydrochloride Formation: The resulting 2-ethyl-6-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-Ethyl-6-fluoroanilinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
2-Ethyl-6-fluoroanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Ethyl-6-fluoroanilinehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards target molecules .
類似化合物との比較
Similar Compounds
2-Fluoroaniline: Similar structure but lacks the ethyl group.
6-Fluoroaniline: Similar structure but lacks the ethyl group.
2-Ethylaniline: Similar structure but lacks the fluorine atom
Uniqueness
2-Ethyl-6-fluoroanilinehydrochloride is unique due to the presence of both the ethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
特性
分子式 |
C8H11ClFN |
|---|---|
分子量 |
175.63 g/mol |
IUPAC名 |
2-ethyl-6-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-4-3-5-7(9)8(6)10;/h3-5H,2,10H2,1H3;1H |
InChIキー |
YJGWAZPHWCDTCK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


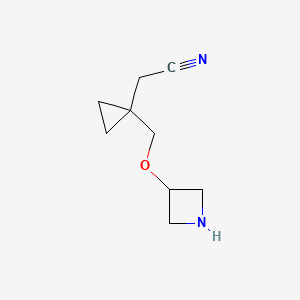
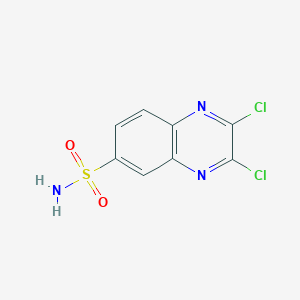

![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
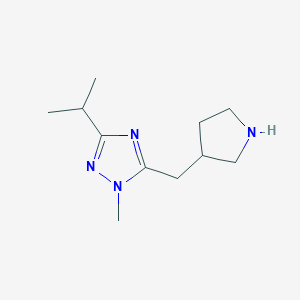
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)

![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
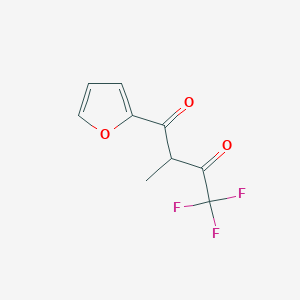
![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)
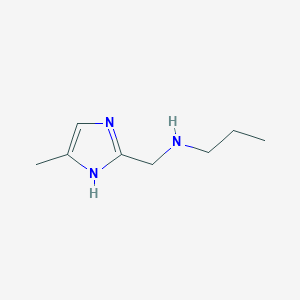
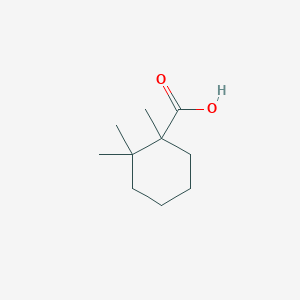
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13522183.png)
